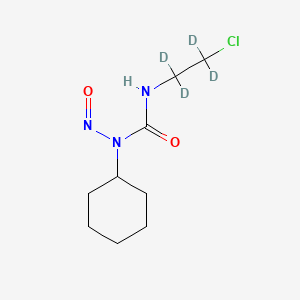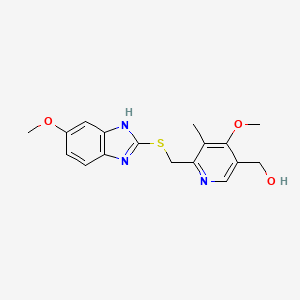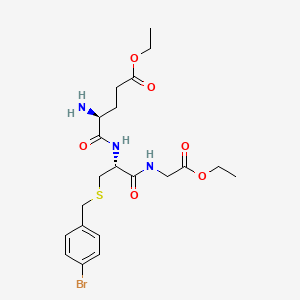
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is a chemical compound characterized by its unique structure, which includes a thiomorpholine ring and a carboxylic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester typically involves the reaction of thiomorpholine with a suitable carboxylic acid derivative. One common method is the esterification of thiomorpholine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
(S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ester group can undergo hydrolysis, releasing the active thiomorpholine derivative, which then exerts its biological effects.
Comparaison Avec Des Composés Similaires
Thiomorpholine-3-carboxylic acid: Similar structure but lacks the ester group.
Thiomorpholine-4-carboxylic acid methyl ester: Similar ester functionality but different ring position.
5-Oxo-2-thiomorpholinecarboxylic acid methyl ester: Similar ester and carbonyl groups but different ring position.
Uniqueness: (S)-5-Oxo-3-thiomorpholinecarboxylic Acid Methyl Ester is unique due to its specific stereochemistry and the presence of both a thiomorpholine ring and a carboxylic acid ester group. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
118903-82-5 |
|---|---|
Formule moléculaire |
C6H9NO3S |
Poids moléculaire |
175.202 |
Nom IUPAC |
methyl (3S)-5-oxothiomorpholine-3-carboxylate |
InChI |
InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 |
Clé InChI |
RDOYROJGNXKEDB-SCSAIBSYSA-N |
SMILES |
COC(=O)C1CSCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid-d3](/img/structure/B585635.png)



![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)

![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)



